N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture)
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Overview
Description
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture) is a metabolite of tamoxifen, a selective estrogen receptor modulator widely used in the treatment and prevention of breast cancer. This compound is formed through the glucuronidation of N-Desmethyl-4-hydroxy Tamoxifen, which enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide involves multiple steps, starting from tamoxifen. The primary steps include:
N-Demethylation: Tamoxifen undergoes N-demethylation to form N-Desmethyltamoxifen.
Hydroxylation: N-Desmethyltamoxifen is then hydroxylated to produce N-Desmethyl-4-hydroxy Tamoxifen.
Glucuronidation: Finally, N-Desmethyl-4-hydroxy Tamoxifen is conjugated with glucuronic acid to form N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to enhance the efficiency and yield of each step. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form less oxidized metabolites.
Substitution: Various substituents can be introduced at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of tamoxifen.
Biology: The compound is studied for its role in cellular processes, including apoptosis and cell signaling.
Medicine: It is investigated for its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new pharmaceuticals and in the quality control of tamoxifen-related products .
Mechanism of Action
The mechanism of action of N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide involves its interaction with estrogen receptors. It binds to these receptors, inhibiting the estrogen-mediated signaling pathways that promote the growth of breast cancer cells. This compound also induces apoptosis through the activation of caspases, which are enzymes that play a crucial role in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen (4-hydroxy-N-desmethyltamoxifen): Another active metabolite of tamoxifen with higher affinity for estrogen receptors.
Afimoxifene (4-hydroxytamoxifen): A metabolite with similar estrogen receptor binding properties
Uniqueness
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion. This modification distinguishes it from other tamoxifen metabolites and contributes to its specific pharmacokinetic properties .
Properties
CAS No. |
152764-52-8 |
---|---|
Molecular Formula |
C₃₁H₃₅NO₈ |
Molecular Weight |
549.61 |
Synonyms |
4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl β-D-Glucopyranosiduronic Acid; (E/Z)-Endoxifen Glucuronide; |
Origin of Product |
United States |
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